molecular formula C9H9IO3 B1311692 Methyl 5-iodo-2-methoxybenzoate CAS No. 40757-09-3

Methyl 5-iodo-2-methoxybenzoate

Cat. No.: B1311692
CAS No.: 40757-09-3
M. Wt: 292.07 g/mol
InChI Key: FJVKSHACIRATIW-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-methoxybenzoate is an organic compound with the molecular formula C9H9IO3. It is a derivative of benzoic acid, where the hydrogen atom at the fifth position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with methanol. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-iodo-2-methoxybenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 2-methoxybenzoate. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the desired position on the benzene ring. The reaction conditions often include a solvent like acetic acid and a temperature range of 50-80°C to facilitate the iodination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-iodo-2-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at 80°C.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at room temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Major Products Formed:

    Substitution: Formation of azido, cyano, or organometallic derivatives.

    Reduction: Formation of 5-iodo-2-methoxybenzyl alcohol.

    Oxidation: Formation of 5-iodo-2-methoxybenzoic acid.

Scientific Research Applications

Methyl 5-iodo-2-methoxybenzoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its iodine substituent makes it a valuable intermediate in cross-coupling reactions, such as Suzuki and Heck reactions.

    Biology: The compound is used in the development of radiolabeled molecules for imaging studies. The iodine atom can be replaced with radioactive isotopes for use in positron emission tomography (PET) scans.

    Medicine: It is explored for its potential in drug discovery and development. The compound’s structure allows for modifications that can lead to the synthesis of new pharmaceutical agents.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 5-iodo-2-methoxybenzoate depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological applications, the compound’s structure allows it to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Methyl 5-iodo-2-methoxybenzoate can be compared with other similar compounds, such as:

    Methyl 2-bromo-5-methoxybenzoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the difference in halogen size and electronegativity.

    Methyl 4-amino-2-methoxybenzoate: Contains an amino group instead of iodine, leading to different chemical properties and uses.

    Methyl 3-amino-4-methoxybenzoate: Another amino derivative with variations in reactivity and applications.

Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various substitution reactions and its use in radiolabeling applications highlight its versatility compared to other similar compounds .

Properties

IUPAC Name

methyl 5-iodo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVKSHACIRATIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451879
Record name Methyl 5-iodo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40757-09-3
Record name Methyl 5-iodo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl iodide (0.29 ml, 4.68 mmol) was added to a mixture of 1.0 g (3.60 mmol) of methyl 5-iodosalicylate, 0.50 g (3.60 mmol) of potassium carbonate and 4 ml of dimethylformamide, and they were stirred at room temperature for 3 hours. The reaction mixture was filtered through Celite and then after-treated in by an ordinary method to obtain the title compound.
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl iodide (2.40 mL, 38.48 mmol) and K2CO3 (10.60 g, 76.96 mmol) were added to a solution of 5-iodo-2-methoxybenzoate (5.37 g, 19.24 mmol) in DMF (20 mL) and stirred at rt under Ar for 24 h. Upon completion, ethyl acetate was added and the reaction was washed with 1% HCl (2×20 mL), brine (1×), dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chromatography (3:1 hexane:ethyl acetate) to afford methyl-5-iodo-2-methoxybenzoate (4.93 g, 88%) as a white solid. See, for example, Corey, E. J.; Myers, A. G. J. Am. Chem. Soc. 1985, 107, 5574-5576, which is incorporated by reference in its entirety. 1H NMR (DMSO-d6, 400 MHz) δ 7.90 (d, 1H, J=2.4 Hz), 7.80 (dd, 1H, J=8.8, 2.4 Hz), 6.96 (d, 1H, J=9.0 Hz), 3.81 (s, 3H), 3.79 (s, 3H). 13C NMR (DMSO-d6, 100 MHz) δ 164.7, 158.0, 141.6, 138.5, 122.2, 115.2, 82.1, 55.9, 52.0. HREIMS calculated for C9H9IO3 (M+) 291.9608. found 291.9596.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
5-iodo-2-methoxybenzoate
Quantity
5.37 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

5-iodo-2-hydroxybenzoic acid (2.81 g, 10.6 mmol) was suspended in acetone (50 ml) and K2CO3 (6.77 g, 49.0 mmol) was added. The reaction was cooled in an ice water bath, and dimethylsulfate (2.4 ml, 25 mmol) was added via syringe. The reaction was warmed to room temperature, then heated to reflux, and stirred overnight. After 14.75 hours, the reaction was cooled to room temperature, diluted with water (150 ml), and stirred for 30 minutes. It was then extracted with EtOAc (3×50 ml), and the organic extracts were combined, dried over magnesium sulfate, filtered, concentrated, and purified on silica gel (Biotage instrument, 5% EtOAc/hexanes->100% EtOAc) to give methyl 5-iodo-2-methoxybenzoate (3.08 g, 99%).
Quantity
2.81 g
Type
reactant
Reaction Step One
Name
Quantity
6.77 g
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of Methyl 5-iodo-2-methoxybenzoate molecules within its crystal structure?

A1: In the crystal form, this compound molecules arrange themselves in stacked layers parallel to the ab plane []. Within each layer, the molecules are nearly planar. Interestingly, these layers alternate in the orientation of their substituents. One layer will have all the iodine atoms pointing in a similar direction, while the next layer will have the methoxy and methyl carboxylate groups oriented in that direction [].

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